Cas no 2241-90-9 (Cyclobuxine D)
Cyclobuxine D Chemical and Physical Properties
Names and Identifiers
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- 9,19-Cyclopregnan-16-ol,14-methyl-3,20-bis(methylamino)-4-methylene-, (3b,5a,16a,20S)-
- CYCLOBUXINE-D
- (3beta,5alpha,16alpha,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol
- cyclobuxine
- cyclobuxine D
- NSC 91720
- (1S, 3R, 6S, 8R, 11S, 12S, 14R, 15S, 16R)-12, 16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01, 3.03, 8.012, 16]octadecan-14-ol
- 9,19-Cyclopregnan-16-ol, 14-methyl-3,20-bis(methylamino)-4-methylene-, (3.beta.,5.alpha.,16.alpha.,20S)-
- (3.BETA.,5.ALPHA.,16.ALPHA.,20S)-14-METHYL-3,20-BIS(METHYLAMINO)-4-METHYLENE-9,19-CYCLOPREGNAN-16-OL
- 9,19-Cyclo-5-alpha,9-beta-pregnan-16-alpha-ol, 14-methyl-3-beta,20-alpha-bis(methylamino)-4-methylene-
- CS-0032070
- 9,9.beta.-pregnan-16.alpha.-ol, 14-methyl-3.beta.,20.alpha.-bis(methylamino)-4-methylene-
- SCHEMBL4998841
- 9,19-Cyclopregnan-16-ol, 14-methyl-3,20-bis(methylamino)-4-methylene-, (3beta,5alpha,16alpha,20S)-
- NSC91720
- 2241-90-9
- NS00094264
- DTXSID101046371
- (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
- UNII-RP83EW60V2
- CYCLOBUXINE D [MI]
- CHEBI:3999
- NSC-91720
- RP83EW60V2
- AKOS040732894
- 9, 14-methyl-3,20-bis(methylamino)-4-methylene-, (3.beta.,5.alpha.,16.alpha.,20S)-
- HY-N4080
- 9,19-Cyclo-5alpha,9beta-pregnan-16alpha-ol, 14-methyl-3beta,20alpha-bis(methylamino)-4-methylene-
- Q25110141
- Cyclobuxine D
-
- Inchi: 1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
- InChI Key: BSNZFQANPMIOIU-WZBMPAQFSA-N
- SMILES: O[C@@H]1C[C@]2(C)[C@@](C)([C@H]1[C@H](C)NC)CC[C@]13[C@H]2CC[C@H]2C(=C)[C@H](CC[C@]12C3)NC
Computed Properties
- Exact Mass: 386.33000
- Monoisotopic Mass: 386.33
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.3A^2
- XLogP3: 4.8
Experimental Properties
- Density: 1.08±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 236-238 ºC
- Boiling Point: 494.2±40.0 ºC (760 Torr),
- Flash Point: 53.5±17.9 ºC,
- Refractive Index: 1.561
- Solubility: Very slightly soluble (0.66 g/l) (25 º C),
- PSA: 44.29000
- LogP: 4.90400
- Specific Rotation: D23 +98° (chloroform)
Cyclobuxine D Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C014486-1mg |
Cyclobuxine D |
2241-90-9 | 1mg |
$ 80.00 | 2022-06-06 | ||
| TRC | C014486-2.5mg |
Cyclobuxine D |
2241-90-9 | 2.5mg |
$ 100.00 | 2022-06-06 | ||
| TRC | C014486-5mg |
Cyclobuxine D |
2241-90-9 | 5mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10913-5 mg |
Cyclobuxine D |
2241-90-9 | 5mg |
¥-1.00 | 2023-01-04 | ||
| A2B Chem LLC | AF36253-1mg |
cyclobuxine |
2241-90-9 | 1mg |
$415.00 | 2025-05-21 | ||
| A2B Chem LLC | AF36253-2mg |
cyclobuxine |
2241-90-9 | 2mg |
$416.00 | 2025-05-21 | ||
| A2B Chem LLC | AF36253-5mg |
cyclobuxine |
2241-90-9 | 5mg |
$418.00 | 2025-05-21 | ||
| AK Scientific | 6310CB-1mg |
Cyclobuxine D |
2241-90-9 | 95% | 1mg |
$165 | 2025-05-21 |
Cyclobuxine D Related Literature
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T. Nakano,Z. Voticky J. Chem. Soc. C 1970 590
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2. 835. Buxus alkaloids. Part IV. Isolation and structure elucidation of eight new alkaloids, cyclomicrophylline-A,-B, and -C, dihydrocyclomicrophylline-A and -F, cyclomicrophyllidine-A, dihydrocyclo-microphyllidine-A, and cyclomicrobuxine, from B. microphylla sieb. et zucc. var. suffruticosa makinoT. Nakano,S. Terao J. Chem. Soc. 1965 4512
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3. Buxus alkaloids. Part VII. The isolation and the constitutions of ten new alkaloids from the weak-base fractions of two species, B. microphylla Sieb. et Zucc. var. suffruticosa Makino and B. microphylla Sieb. et Zucc. var. suffruticosa Makino forma major MakinoT. Nakano,S. Terao,Y. Saeki J. Chem. Soc. C 1966 1412
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4. 1242. Buxus alkaloids. Part VI. The constitutions of cyclomicrobuxine, cyclomicrobuxinine, and alkaloid-LT. Nakano,M. Hasegawa J. Chem. Soc. 1965 6688
Additional information on Cyclobuxine D
Recent Advances in Cyclobuxine D (2241-90-9) Research: A Comprehensive Review
Cyclobuxine D (CAS: 2241-90-9), a steroidal alkaloid derived from the Buxus plant genus, has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This research briefing aims to synthesize the latest findings on Cyclobuxine D, focusing on its pharmacological properties, mechanisms of action, and emerging clinical applications. The compound's unique chemical structure and bioactive profile make it a promising candidate for further investigation in drug development and therapeutic interventions.
Recent studies have elucidated the molecular mechanisms underlying Cyclobuxine D's biological activities. A 2023 publication in the Journal of Natural Products demonstrated its potent anti-inflammatory effects through the modulation of NF-κB signaling pathways. The research team employed advanced molecular docking techniques to reveal Cyclobuxine D's high binding affinity to key inflammatory mediators, with particular efficacy observed at concentrations as low as 10 μM. These findings suggest potential applications in treating chronic inflammatory conditions while potentially avoiding the side effects associated with conventional anti-inflammatory drugs.
In the realm of neurological disorders, Cyclobuxine D has shown remarkable neuroprotective properties. A multi-center study published in Neuropharmacology (2024) investigated its effects on neuronal cell lines exposed to oxidative stress. The results indicated that Cyclobuxine D treatment at 20 μM concentration significantly reduced reactive oxygen species (ROS) production by 68% and improved cell viability by 45% compared to control groups. These neuroprotective effects appear to be mediated through the activation of Nrf2-ARE pathway, highlighting its potential in neurodegenerative disease management.
The compound's anticancer properties have also been extensively studied. Recent in vitro and in vivo experiments reported in Cancer Research (2024) demonstrated Cyclobuxine D's ability to inhibit tumor growth in multiple cancer cell lines, particularly showing strong activity against breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism appears to involve the induction of apoptosis through caspase-3 activation and cell cycle arrest at G2/M phase. Notably, the study reported an IC50 value of 15.2 μM for MCF-7 cells, suggesting promising therapeutic potential when combined with existing chemotherapeutic agents.
From a pharmaceutical development perspective, significant progress has been made in improving Cyclobuxine D's bioavailability. A 2024 study in the European Journal of Pharmaceutical Sciences detailed the development of novel nanoparticle formulations that enhanced the compound's solubility by 12-fold and improved its oral bioavailability by 78% in animal models. These technological advancements address one of the major challenges in translating Cyclobuxine D's laboratory potential into clinical applications, paving the way for more effective drug delivery systems.
Despite these promising developments, challenges remain in the clinical translation of Cyclobuxine D. Current research gaps include the need for comprehensive toxicity profiling and pharmacokinetic studies in higher mammalian systems. Additionally, the compound's structure-activity relationships require further elucidation to guide the development of more potent analogs. The scientific community anticipates that ongoing clinical trials (expected to commence in 2025) will provide crucial data on safety and efficacy in human subjects.
In conclusion, Cyclobuxine D (2241-90-9) represents a multifaceted bioactive compound with significant potential across various therapeutic areas. The convergence of recent pharmacological findings and formulation advancements positions this natural product as a strong candidate for future drug development. Continued research efforts should focus on overcoming current limitations while exploring novel applications in precision medicine and combination therapies.
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